REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH:8]([CH3:10])[CH2:7][CH2:6][C:5]1=O)(=O)[CH3:2].[C:12]([CH2:14][C:15]([NH2:17])=[O:16])#[N:13].N1CCCCC1>C(O)C>[C:12]([C:14]1[C:15](=[O:16])[NH:17][C:1]([CH3:2])=[C:4]2[C:5]=1[CH2:6][CH2:7][CH:8]([CH3:10])[CH2:9]2)#[N:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CCC(C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CCC(C1)C)=O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of methanol and water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(=C2CC(CCC12)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |